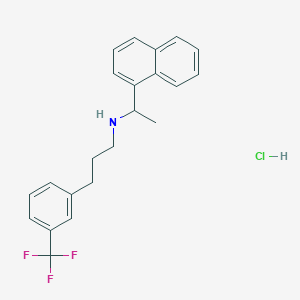
4-Hydroxy estrone 1-N3-Adenine
Vue d'ensemble
Description
4-Hydroxy estrone 1-N3-Adenine is a compound that combines the structures of 4-hydroxy estrone and adenine. It is a derivative of estrone, an estrogenic hormone, and adenine, a nucleobase found in DNA and RNA. This compound is of interest due to its potential biological activities and its role in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy estrone 1-N3-Adenine typically involves the coupling of 4-hydroxy estrone with adenine. The reaction conditions often require the use of a suitable catalyst and solvent to facilitate the coupling reaction. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy estrone 1-N3-Adenine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the estrone moiety can be oxidized to form quinones.
Reduction: The carbonyl group on the estrone moiety can be reduced to form alcohols.
Substitution: The adenine moiety can undergo substitution reactions, particularly at the amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols. Substitution reactions on the adenine moiety can result in various substituted adenine derivatives .
Applications De Recherche Scientifique
4-Hydroxy estrone 1-N3-Adenine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of estrogen metabolites.
Biology: Investigated for its role in DNA adduct formation and its potential genotoxic effects.
Medicine: Studied for its potential neuroprotective effects and its role in hormone-related cancers.
Industry: Utilized in the development of pharmaceuticals and as a biochemical research tool .
Mécanisme D'action
The mechanism of action of 4-Hydroxy estrone 1-N3-Adenine involves its interaction with DNA and proteins. The compound can form DNA adducts, which may lead to mutations and genotoxic effects. Additionally, it has been shown to have neuroprotective effects by modulating oxidative stress pathways and interacting with estrogen receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy estrone 1-N7-Guanine: Another DNA adduct formed by the reaction of 4-hydroxy estrone with guanine.
4-Hydroxy estrone: A metabolite of estrone with similar estrogenic activity.
Adenine: A nucleobase found in DNA and RNA, involved in various biochemical processes
Uniqueness
4-Hydroxy estrone 1-N3-Adenine is unique due to its combined structure of an estrogen metabolite and a nucleobase. This dual structure allows it to interact with both hormonal and genetic pathways, making it a valuable compound for studying the interplay between hormones and DNA .
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,24,29,31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPIVMWBGXYTG-RPRYFYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)





